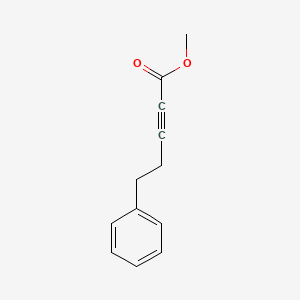
Methyl 5-phenylpent-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-phenylpent-2-ynoate is an organic compound with the molecular formula C12H12O2. It is a member of the ester family, characterized by the presence of a phenyl group attached to a pent-2-ynoate moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 5-phenylpent-2-ynoate can be synthesized through various methods. One common approach involves the olefination-dehydrobromination of 2-bromo-3-arylprop-2-enals obtained by bromination of cinnamaldehyde . The reaction typically uses triethyl phosphonoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as reagents . Another method involves the bromination-dehydrobromination sequence, where cinnamaldehyde is first brominated and then dehydrobrominated using triethylamine .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Horner–Wadsworth–Emmons reaction, which provides high yields and can be conducted under relatively mild conditions . The use of commercially available starting materials like cinnamaldehyde makes this process economically viable.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-phenylpent-2-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Methyl 5-phenylpent-2-ene or methyl 5-phenylpentane.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-phenylpent-2-ynoate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs, particularly in the field of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 5-phenylpent-2-ynoate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding to biological targets. The triple bond in the pent-2-ynoate moiety can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Methyl 5-phenylpent-2-enoate: This compound has a double bond instead of a triple bond, leading to different reactivity and applications.
Ethyl 5-phenylpent-2-ynoate: Similar structure but with an ethyl ester group, which can influence its physical properties and reactivity.
Methyl 5-phenylpentanoate: Lacks the triple bond, resulting in different chemical behavior and applications.
Uniqueness: Methyl 5-phenylpent-2-ynoate is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This feature makes it valuable in synthetic organic chemistry for constructing complex molecules and exploring new reaction pathways.
Propiedades
Número CAS |
824948-16-5 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 5-phenylpent-2-ynoate |
InChI |
InChI=1S/C12H12O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5,9H2,1H3 |
Clave InChI |
DDVOVTHMBTWNNK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
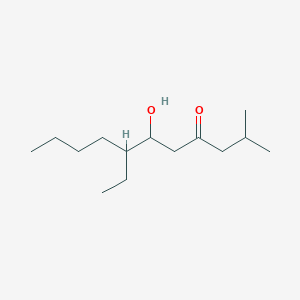
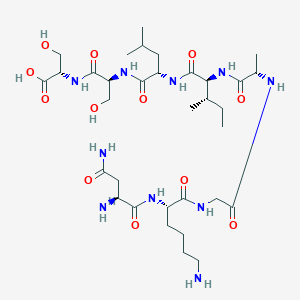

![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)
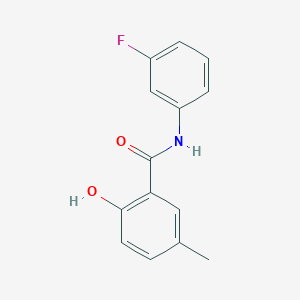
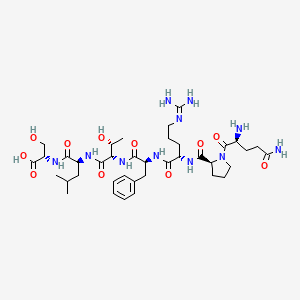
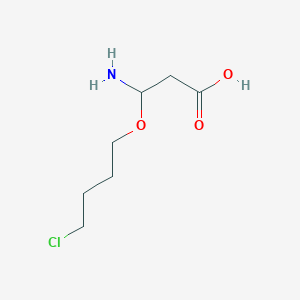
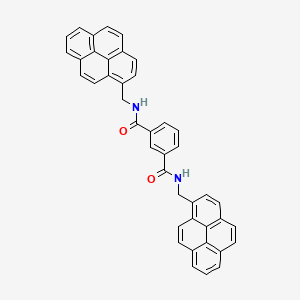
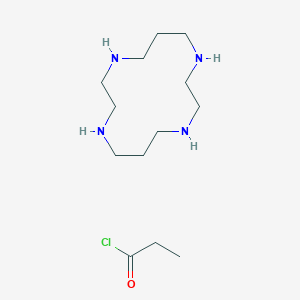
![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
